Leiuropeptide II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

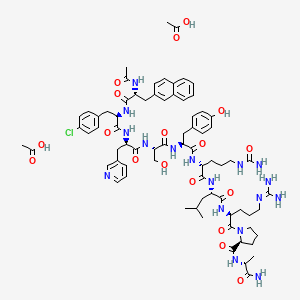

High affinity ClC-2 blocker (apparent KD ~ 50 pM) that slows ClC-2 activation and inhibits slow-gating, but does not inhibit open ClC-2 channels.

Applications De Recherche Scientifique

Recherche sur le venin

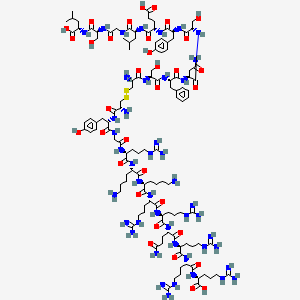

Leiuropeptide II est un peptide de type toxine présent dans le venin du scorpion Leiurus quinquestriatus hebraeus {svg_1}. Il présente des structures similaires à celles d'autres toxines scorpionniques à chaîne courte {svg_2}. Cependant, contrairement à la plupart des toxines, le this compound ne présente pas de toxicité significative pour les mammifères et les insectes {svg_3}. Cette caractéristique unique en fait un sujet précieux pour la recherche sur le venin, en particulier pour la compréhension des caractéristiques structurales des toxines scorpionniques courtes {svg_4}.

Analyse structurale

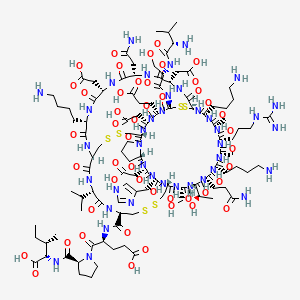

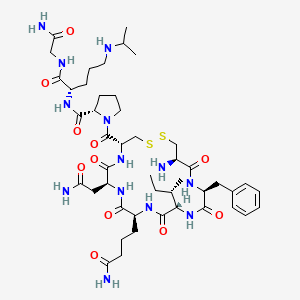

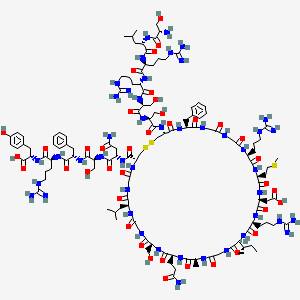

La structure du this compound a été déterminée par spectroscopie RMN 1H-2D {svg_5}. Il se compose d'une hélice accueillant une proline, reliée à une feuille bêta standard à deux brins par trois ponts disulfures {svg_6}. Ces informations structurales détaillées peuvent être utilisées dans divers domaines de recherche, notamment la biochimie, la biologie moléculaire et la pharmacologie.

Toxicologie comparative

Le manque de toxicité du this compound, malgré sa similarité structurelle avec d'autres peptides toxiques, en fait un sujet intéressant pour la toxicologie comparative {svg_7}. En comparant le this compound avec d'autres peptides similaires mais toxiques, les chercheurs peuvent obtenir des informations sur les mécanismes moléculaires de la toxicité.

Développement de médicaments

Bien que le this compound lui-même ne soit pas toxique, sa similarité structurelle avec d'autres peptides toxiques pourrait en faire un échafaudage potentiel pour le développement de médicaments {svg_8}. En modifiant sa structure, il pourrait être possible de concevoir de nouveaux médicaments présentant les propriétés souhaitées.

Études biochimiques

Les séquences d'acides aminés du this compound ont révélé un motif de cystéine analogue à celui des toxines scorpionniques à chaîne courte {svg_9}. Ces informations peuvent être utilisées dans des études biochimiques pour comprendre le rôle des résidus de cystéine dans la fonction de ces peptides.

Mécanisme D'action

Target of Action

Leiuropeptide II, also known as GaTx2, is a very high affinity blocker of the ClC-2 (CLCN2) chloride channel . The ClC-2 channel is a voltage-gated chloride channel that plays a crucial role in maintaining chloride homeostasis in cells .

Mode of Action

This compound interacts with the ClC-2 channel by slowing its activation and inhibiting slow-gating . This suggests that this compound inhibits the activation gating of the ClC-2 channel .

Analyse Biochimique

Biochemical Properties

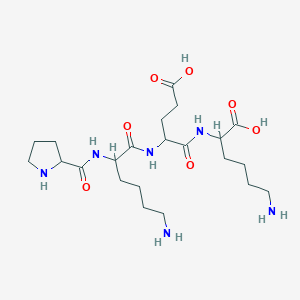

Leiuropeptide II has a molecular mass close to 3 kDa . It interacts with ClC-2 chloride channels, slowing their activation and inhibiting slow-gating . It does not inhibit open ClC-2 channels . This compound is selective for ClC-2 over other ClC family members (ClC-0, ClC-1, ClC-3, and ClC-4), CFTR, GABA C, CaCC, and KV 1.2 .

Cellular Effects

The effects of this compound on cells are primarily due to its interaction with ClC-2 chloride channels . By blocking these channels, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with ClC-2 chloride channels . It slows the activation of these channels and inhibits their slow-gating, but does not inhibit open ClC-2 channels .

Propriétés

IUPAC Name |

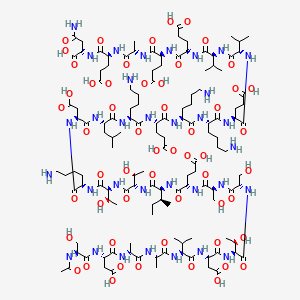

(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135)/t56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCNPIYRYDSDEM-TZZHORBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)[C@@H](C)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C125H199N39O47S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3192.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the structure of Leiuropeptide II and how does it compare to other scorpion toxins?

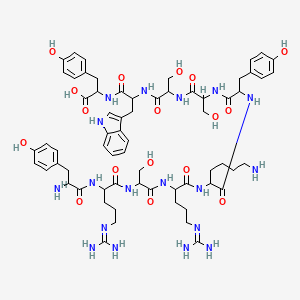

A1: this compound is a small peptide with a molecular mass close to 3 kDa. [] Its amino acid sequence analysis revealed a cysteine pattern similar to short-chain scorpion toxins. [] The solution structure, determined using 2D 1H-NMR spectroscopy, showed a helix containing a proline residue connected to a two-stranded beta-sheet by three disulfide bonds. [] This overall fold is similar to Leiurotoxin I, another peptide from the same scorpion venom known to target K+ channels. [] Despite these structural similarities, this compound lacks significant toxicity against mammals and insects. [] Researchers attribute this lack of toxicity to differences in the electrostatic potential compared to Leiurotoxin I. This compound exhibits a large negative zone around Glu4, Asp5, and Asp8 residues, while Leiurotoxin I displays a positive surface in the same region due to the presence of Arg6 and Arg13, which are crucial for its receptor binding. []

Q2: Why is this compound non-toxic despite its structural similarities to Leiurotoxin I, a known potassium channel blocker?

A2: While this compound shares a similar structure with Leiurotoxin I, their electrostatic potentials differ significantly. [] this compound has a negatively charged region around Glu4, Asp5, and Asp8, while Leiurotoxin I possesses a positive surface in the corresponding region due to Arg6 and Arg13. [] This positive surface in Leiurotoxin I is crucial for its interaction with potassium channels. [] Therefore, the differences in electrostatic potential likely hinder this compound's ability to bind to potassium channels, rendering it non-toxic. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)